N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide
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Description
N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C15H14N2O5 and its molecular weight is 302.286. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Methods
A study by Zhang Qun-feng (2008) discusses the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for producing azo disperse dyes. This process utilizes a novel Pd/C catalyst developed by the group, demonstrating high activity, selectivity, and stability, providing an eco-friendly alternative to traditional reduction methods with iron powder in the industry (Zhang Qun-feng, 2008).
Polymerization and Pharmacological Activity
Research by J. S. Román and A. Gallardo (1992) on polymers with pharmacological activity presents the synthesis and stereochemistry of polymeric derivatives of 4-methoxyphenylacetic acid. They explored the polymerization of N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide (OM), aiming to obtain macromolecules supporting two pharmacological residues with complementary action per repeat unit. This research contributes to the development of materials with potential pharmacological applications (Román & Gallardo, 1992).
Photocatalytic Degradation Studies
A study on the photocatalytic degradation of paracetamol using TiO2 nanoparticles highlights the environmental application of similar chemical structures. It investigates the degradation efficiency of acetaminophen (N-(4-hydroxyphenyl)acetamide) in water under UV and sunlight irradiation, indicating potential methods for the removal of pharmaceutical contaminants from water sources (N. Jallouli et al., 2017).
Synthesis and Characterization of Derivatives
Research by A. Al‐Sehemi, Reem S Abdul-Aziz Al-Amri, and A. Irfan (2017) on the synthesis, characterization, and DFT investigations of N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)acetamide, provides insight into the chemical properties and potential applications of these compounds in various fields. This study contributes to our understanding of the molecular structure and reactivity of such derivatives (Al‐Sehemi et al., 2017).
Environmental Impact and Remediation
The complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction, researched by J. Pignatello and Yunfu. Sun (1995), discusses the degradation of specific acetamide derivatives. This study provides valuable information on the environmental impact and potential remediation strategies for contaminants related to N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide (Pignatello & Sun, 1995).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-6-2-11(3-7-13)16-15(18)10-22-14-8-4-12(5-9-14)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGSYTZNGOZZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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